5-Mercapto-2-pentanone 5-Mercapto-2-pentanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC18601262
InChI: InChI=1S/C5H10OS/c1-5(6)3-2-4-7/h7H,2-4H2,1H3
SMILES:
Molecular Formula: C5H10OS
Molecular Weight: 118.20 g/mol

5-Mercapto-2-pentanone

CAS No.:

Cat. No.: VC18601262

Molecular Formula: C5H10OS

Molecular Weight: 118.20 g/mol

* For research use only. Not for human or veterinary use.

5-Mercapto-2-pentanone -

Specification

Molecular Formula C5H10OS
Molecular Weight 118.20 g/mol
IUPAC Name 5-sulfanylpentan-2-one
Standard InChI InChI=1S/C5H10OS/c1-5(6)3-2-4-7/h7H,2-4H2,1H3
Standard InChI Key ZNHQFCJLFKKUNA-UHFFFAOYSA-N
Canonical SMILES CC(=O)CCCS

Introduction

Chemical Identity and Molecular Characteristics

5-Mercapto-2-pentanone is defined by the molecular formula C₅H₁₀OS, with a molecular weight of 118.19 g/mol and an exact mass of 118.045236 u . Its International Chemical Identifier (InChI) is InChI=1S/C5H10OS/c1-5(6)3-2-4-7/h7H,2-4H2,1H3, and the InChIKey ZNHQFCJLFKKUNA-UHFFFAOYSA-N serves as a unique identifier for databases and chemical indexing . The Simplified Molecular-Input Line-Entry System (SMILES) notation CC(=O)CCCS clarifies its branching structure: a ketone group at position 2, followed by three methylene units (-CH₂-) and a terminal thiol group .

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC₅H₁₀OS
Molecular Weight118.19 g/mol
Exact Mass118.045236 u
SMILESCC(=O)CCCS
InChIKeyZNHQFCJLFKKUNA-UHFFFAOYSA-N
Spectrum Validation Score0.97279 (Vapor Phase IR)

Structural and Spectroscopic Analysis

The molecular structure of 5-mercapto-2-pentanone features a linear carbon chain with a ketone at C2 and a thiol at C5. This arrangement creates a polar molecule with dipole-dipole interactions from the ketone and hydrogen-bonding potential from the thiol. The IR spectrum reveals key absorption bands:

  • C=O Stretch: ~1710 cm⁻¹ (ketone carbonyl)

  • S-H Stretch: ~2550 cm⁻¹ (thiol group)

  • C-S Stretch: ~700 cm⁻¹ .

Synthetic Pathways and Challenges

While the provided sources lack explicit details on 5-mercapto-2-pentanone synthesis, general strategies for mercapto ketones suggest plausible routes:

  • Thiol-Ketone Coupling: Reaction of 2-pentanone with a sulfurizing agent (e.g., H₂S or Lawesson’s reagent) under controlled conditions.

  • Michael Addition: Addition of a thiol to an α,β-unsaturated ketone precursor .

Notably, 3-mercapto-2-pentanone synthesis involves enzymatic reduction using recombinant enone reductase and NADPH, followed by oxidation with cerium-based catalysts . Adapting these methods for the 5-isomer would require repositioning the thiol group, potentially through longer-chain intermediates. Challenges include avoiding disulfide formation (common in thiols) and achieving regioselective sulfur incorporation.

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